2,2'-Azobis(2-methylpropionamidine) dihydrochloride
Overview
Description
2,2'-Azobis(2-methylpropionamidine) dihydrochloride is a chemical compound widely studied for its various applications and characteristics. It's known for being a radical initiator in polymerization processes due to its ability to decompose and generate free radicals under certain conditions.
Synthesis Analysis
The synthesis of 2,2'-Azobis(2-methylpropionamidine) dihydrochloride involves azobisisobutyronitrile (AIBN) as the primary material through the Pinner reaction. Optimal conditions have been determined for its preparation, with a notable yield and purity achieved under specific conditions of temperature and reaction time (Liu Xiao‐fang, 2010).
Molecular Structure Analysis
While direct molecular structure analysis specific to 2,2'-Azobis(2-methylpropionamidine) dihydrochloride is not provided in the found research, its characterization often involves infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity after synthesis.
Chemical Reactions and Properties
This compound is highly reactive and undergoes decomposition to generate radical species, a process extensively analyzed using thermal and kinetic studies to understand its behavior and potential hazards. It's characterized by a high exothermicity and poses thermal hazards due to its decomposition kinetics, which have been modeled to evaluate safety in storage and transportation (Hua-bo Li et al., 2020).
Physical Properties Analysis
The physical properties, including the decomposition kinetics and thermal hazards of 2,2'-Azobis(2-methylpropionamidine) dihydrochloride, have been thoroughly studied. Experiments and simulations provide insights into its stability, decomposition temperature, and related safety parameters (Hua-bo Li et al., 2020).
Scientific Research Applications
Initiation of Lipid Autoxidation : It is used for initiating lipid autoxidation at pH 4-10 in SDS micelles (Musialik, Kita, & Litwinienko, 2008).
Polymerization of Poly(methyl methacrylate) Nanospheres : It serves as a heat-activated, water-soluble, free radical initiator in the polymerization of poly(methyl methacrylate) nanospheres, which show iridescence when close-packed (Lisensky et al., 2020).
Reverse Atom Transfer Radical Polymerization (ATRP) : It is used as an initiator in reverse ATRP of n-butyl methacrylate (Qiu, Gaynor, & Matyjaszewski, 1999).
Macroemulsion Polymerization : It assists in macroemulsion polymerization to prepare monodisperse polymer particles with a diameter of 200-300 nm (Wang et al., 2020).
Study of Protective Effects Against Oxidative Haemolysis : It is utilized in studying the protective effects of triazole-bearing gramine derivatives against oxidative haemolysis (Kozanecka-Okupnik et al., 2020).
Synthesis of Azoiminomethylether Hydrochloride : It is employed in the synthesis of azoiminomethylether hydrochloride and its derivatives (Liu Xiao‐fang, 2010).
Anode Material in Alkaline Metal Ion Batteries : It offers potential as an anode material in alkaline metal ion batteries, contributing to the development of toxin-free and environmentally-friendly batteries (Zhu et al., 2019).
Polymerization of Acrylamide : It is used in aqueous solution polymerization of acrylamide to synthesize a very soluble polymer (Cai, Li, & Zhao, 2015).
Surface Modification of SiC Nanoparticles : Its use in the surface modification of SiC nanoparticles improves their dispersion stability in aqueous solution (Iijima & Kamiya, 2008).
Evaluation of Antioxidant Activities : It is part of a method evaluating antioxidant activities of various substances against reactive oxygen species, providing insights into antioxidant quality in food materials and products (Terashima et al., 2010).
Abrasive-Free Polishing : It improves the material removal rate in abrasive-free polishing of hard disk substrates (Ren & Lei, 2014).
Microwave-Assisted Decomposition : Its rapid decomposition under microwave irradiation accelerates polymerization reactions (Costa et al., 2010).
Safety And Hazards
Future Directions
The compound is used in a variety of polymerization applications and can be expected to have a wide range of uses in the future. It is uniquely characterized by the amidine group which is cationic. Cationic emulsions, latex, etc. can be synthesized easily and in a stable manner, therefore an excellent effect can be expected for emulsion polymerization of synthetic rubber, adhesives, etc .
properties
IUPAC Name |
2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N6.2ClH/c1-7(2,5(9)10)13-14-8(3,4)6(11)12;;/h1-4H3,(H3,9,10)(H3,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEKPEMOWBOYRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=N)N)N=NC(C)(C)C(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13217-66-8 (Parent) | |
Record name | 2,2'-Azobis(2-amidinopropane) diHCl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3049756 | |
Record name | 2,2'-Azobis(2-amidinopropane) dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
Record name | Propanimidamide, 2,2'-(1,2-diazenediyl)bis[2-methyl-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,2'-Azobis(2-methylpropionamidine) dihydrochloride | |
CAS RN |
2997-92-4 | |
Record name | 2,2'-Azobis(2-amidinopropane) diHCl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanimidamide, 2,2'-(1,2-diazenediyl)bis[2-methyl-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-Azobis(2-amidinopropane) dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-azobis[2-methylpropionamidine] dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.155 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-AZOBIS(2-METHYLPROPANIMIDAMIDE) DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7381JDR72F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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